molecular formula C16H15N3O2 B2839491 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-94-1

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2839491
CAS No.: 1354704-94-1
M. Wt: 281.315
InChI Key: FVPHRNPAPNHOCI-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dimethylphenyl group at position 4 and a methyl group at position 1.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-4-5-11(8-10(9)2)12-6-7-17-15-13(12)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPHRNPAPNHOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring.

    Cyclization to Form the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizers.

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂,

Biological Activity

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, also known by its CAS number 1354704-94-1, is a compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry where they serve as potential therapeutic agents. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2C_{15}H_{16}N_{2}O_{2}, with a molecular weight of 281.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure with a carboxylic acid functional group and a dimethylphenyl substituent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate heterocycles and aromatic aldehydes. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazole Ring : Starting from 5-aminopyrazole and an appropriate carbonyl compound.
  • Cyclization : The intermediate undergoes cyclization to form the fused pyrazolo-pyridine structure.
  • Functionalization : Introduction of the dimethylphenyl group and carboxylic acid via electrophilic substitution reactions.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various kinases involved in cancer cell proliferation. A study demonstrated that such compounds could selectively inhibit tropomyosin receptor kinases (TRKs), which play critical roles in tumor growth and metastasis .

Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor. It has shown promising activity against glycogen synthase kinase 3 (GSK3), which is implicated in numerous cellular processes including metabolism and cell cycle regulation. The inhibition potency was observed in low nanomolar ranges, indicating its potential for therapeutic applications .

Antiparasitic Activity

Additionally, studies have reported antiparasitic effects against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds with similar structures demonstrated EC50 values below 1 μM against bloodstream forms of the parasite while maintaining selectivity over human cells .

Case Studies

A notable case study involved the testing of various derivatives based on the pyrazolo[3,4-b]pyridine scaffold for their biological efficacy. The results showed that modifications at specific positions on the phenyl ring significantly enhanced biological activity:

CompoundEC50 (μM)Selectivity Index
Compound A<1>60
Compound B<3>19
Compound C<5>12

These findings suggest that structural modifications can lead to improved potency and selectivity against target enzymes .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases involved in signal transduction pathways. By blocking these pathways, the compound can effectively halt cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substitutions at positions 1, 3, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound : 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 4-(3,4-dimethylphenyl), 1-methyl, 3-carboxylic acid Likely C₁₈H₁₇N₃O₂ ~311.35 High lipophilicity due to dimethylphenyl; potential for π-π stacking in biological targets Extrapolated
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 4-(1,5-dimethylpyrazolyl) C₁₃H₁₃N₅O₂ 271.28 Heterocyclic substituent; possible enhanced solubility
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-methoxyphenyl), 1-phenyl C₂₁H₁₇N₃O₃ 359.385 Methoxy group increases polarity; phenyl enhances steric bulk
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-cyclopentyl, 6-thienyl C₁₆H₁₅N₃O₂S 329.38 Thienyl introduces sulfur-based electronics; cyclopentyl enhances 3D shape
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (base structure) No substituents at positions 4/6 C₈H₇N₃O₂ 177.16 Minimal steric hindrance; foundational structure for derivatization

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) deprotonates under physiological conditions, enabling salt formation for improved bioavailability .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?

  • Methodological Answer: The compound can be synthesized via condensation reactions between aromatic acid chlorides and pyrazolo-pyridine precursors. For example, substituted pyrazolo[3,4-b]pyridines are often prepared using cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions in solvents like acetonitrile or dichloromethane. Post-synthetic modifications, such as methylation at the N1 position, require careful control of reaction time and temperature to avoid side products. Purification typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer:

  • 1H NMR : Assigns proton environments, particularly the methyl groups at positions 3,4-dimethylphenyl and the pyridine ring protons. For example, methyl protons typically appear as singlets near δ 2.5–3.0 ppm .
  • IR Spectroscopy : Confirms carboxylic acid functionality via a broad O-H stretch (~2500–3300 cm⁻¹) and carbonyl absorption (~1680–1720 cm⁻¹) .
  • LCMS/HRMS : Validates molecular weight (e.g., C16H15N3O2 has a molecular weight of 281.31 g/mol) and detects impurities. Purity can be assessed using HPLC with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer: The carboxylic acid group confers pH-dependent solubility. In acidic conditions (pH < 3), the compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO. At neutral/basic pH, deprotonation improves aqueous solubility. Stability studies indicate degradation at temperatures >100°C, requiring storage at 2–8°C in inert atmospheres to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the bioactivity of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -CF3) at the pyridine 4-position enhance kinase inhibition by increasing electrophilic interactions with ATP-binding pockets .
  • Methylation at the N1 position improves metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative assays (e.g., IC50 values against kinase targets) should be performed using standardized enzymatic protocols .
  • Solubility modifiers (e.g., ester prodrugs) can be synthesized via carboxylate alkylation to improve bioavailability in in vivo models .

Q. What computational strategies are employed to predict binding interactions between this compound and biological targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with kinase domains. Key steps include:

  • Protein Preparation : Retrieve target structures (e.g., PDB ID: 1ATP) and optimize hydrogen bonding networks.
  • Ligand Parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
  • Binding Affinity Validation : Compare computed ΔG values with experimental IC50 data to refine scoring functions .

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor).
  • Impurity Profiles : Quantify byproducts (e.g., methyl ester derivatives) via LC-HRMS and correlate with activity loss.
  • Cellular Context : Validate target engagement in physiologically relevant cell lines using CRISPR-mediated knockout models .

Q. What are the metabolic pathways and major degradation products of this compound in in vitro models?

  • Methodological Answer: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Primary pathways include:

  • Oxidative Demethylation : Catalyzed by CYP3A4, yielding hydroxylated intermediates.
  • Carboxylic Acid Conjugation : Glucuronidation detected at the carboxyl group.
  • Degradation Products : Thermal decarboxylation under acidic conditions generates 3-methylpyrazolo[3,4-b]pyridine derivatives .

Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer:

  • Prodrug Design : Synthesize ethyl ester analogs to enhance intestinal absorption; hydrolyze in vivo by esterases to regenerate the active carboxylic acid .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to prolong half-life and reduce renal clearance.
  • Plasma Protein Binding : Measure via equilibrium dialysis and adjust logP values (<3) to minimize non-specific binding .

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